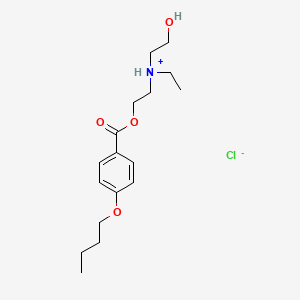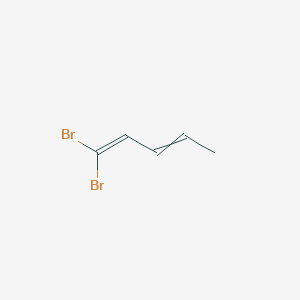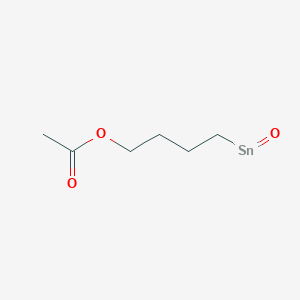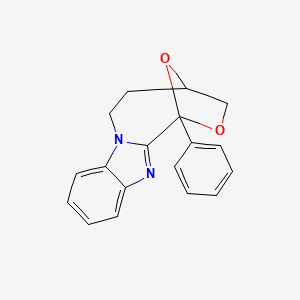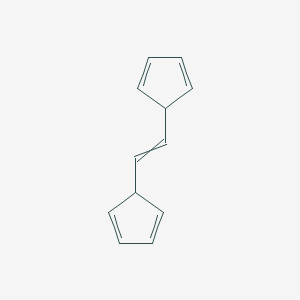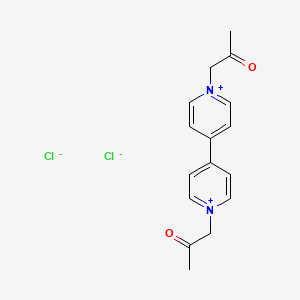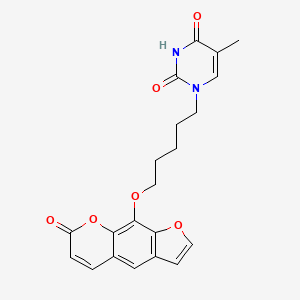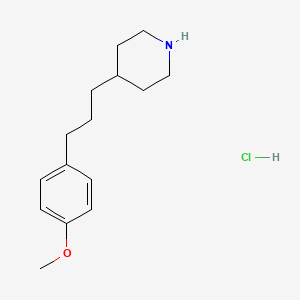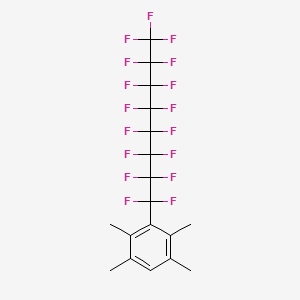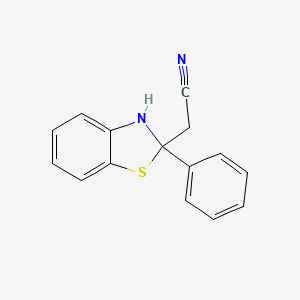![molecular formula C14H14S2 B14433807 ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol CAS No. 77776-01-3](/img/structure/B14433807.png)
([1,1'-Biphenyl]-2,6-diyl)dimethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-2,6-diyl)dimethanethiol: is an organic compound characterized by the presence of two phenyl rings connected by a single bond, with two methanethiol groups attached to the 2 and 6 positions of one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of Methanethiol Groups: The methanethiol groups can be introduced via a nucleophilic substitution reaction using a suitable thiolating agent such as methanethiol or a thiolating reagent like thiourea.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
化学反应分析
Types of Reactions:
Oxidation: can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s thiol groups can interact with biological targets, making it a potential candidate for drug development.
Bioconjugation: It can be used to modify proteins or other biomolecules through thiol-ene reactions.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor due to its thiol groups.
Sensors: It can be used in the development of sensors for detecting heavy metals or other analytes.
作用机制
Molecular Targets and Pathways: The thiol groups in ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction.
相似化合物的比较
Biphenyl: Lacks the methanethiol groups.
2,6-Dimethylbiphenyl: Has methyl groups instead of methanethiol groups.
2,6-Dimethoxybiphenyl: Has methoxy groups instead of methanethiol groups.
Uniqueness: ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol
属性
CAS 编号 |
77776-01-3 |
|---|---|
分子式 |
C14H14S2 |
分子量 |
246.4 g/mol |
IUPAC 名称 |
[2-phenyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C14H14S2/c15-9-12-7-4-8-13(10-16)14(12)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
InChI 键 |
AUCIAKHCQWXLCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2CS)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



